![molecular formula C7H8N2O2 B1628659 2-Amino-4-hydroxybenzamide CAS No. 82049-00-1](/img/structure/B1628659.png)
2-Amino-4-hydroxybenzamide
Overview
Description
2-Amino-4-hydroxybenzamide is a compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-4-hydroxybenzamide involves a two-stage process . In the first stage, boron tribromide is added to 2-amino-4-methoxybenzamide in 1,2-dichloroethane at room temperature. The mixture is then heated to 40°C for 20 hours. In the second stage, 1 N boron tribromide in tetrahydrofuran (THF) is added, and the reaction is heated to 50°C for 20 hours. The mixture is then cooled and quenched by the addition of aqueous sodium bicarbonate .Molecular Structure Analysis
The molecular structure of 2-Amino-4-hydroxybenzamide is represented by the InChI code 1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) and the InChI key QKLKEDYLVISGDX-UHFFFAOYSA-N .Chemical Reactions Analysis
The degradation mechanism of 2-Amino-4-hydroxybenzamide in a nano-Fe3O4 + H2O2 Fenton system has been investigated . Two possible degradation pathways were deduced. One involves the oxidation by ·O2− and ·OH radicals to remove acetamino functional groups, and then amino functional groups to resorcinol or hydroquinone .Physical And Chemical Properties Analysis
2-Amino-4-hydroxybenzamide is a solid substance . It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 28.7 mg/ml or 0.189 mol/l according to ESOL, 25.6 mg/ml or 0.168 mol/l according to Ali, and 14.0 mg/ml or 0.092 mol/l according to SILICOS-IT .Scientific Research Applications
Antioxidant Activity
Benzamides, including 2-Amino-4-hydroxybenzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been shown to have antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Pharmaceutical Applications
Benzamides are found in various drug molecules prepared by pharmaceutical companies . They are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor .
Industrial Applications
Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber . They are also used as an intermediate product in the synthesis of therapeutic agents .
Agricultural Applications
Amide compounds are also used in agricultural areas . They can be used as pesticides or as components of fertilizers .
Antiplatelet Activity
Amide derivatives, including benzamides, have been shown to exhibit antiplatelet activity . This makes them potential candidates for the development of new drugs for cardiovascular diseases .
Safety and Hazards
The safety information for 2-Amino-4-hydroxybenzamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers Relevant papers related to 2-Amino-4-hydroxybenzamide include studies on the design and synthesis of new 2-aminobenzamide derivatives containing benzothiazole and phenylamine moiety and their cytotoxicity . Another paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of a series of novel benzamide compounds .
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-hydroxybenzamide is histone deacetylase (HDAC) enzymes, specifically HDACs 1 and 3 . These enzymes play a crucial role in gene expression by removing acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription.
Mode of Action
2-Amino-4-hydroxybenzamide interacts with its targets, HDACs 1 and 3, through a slow-on/slow-off mechanism . This interaction results in the inhibition of these enzymes, preventing them from removing acetyl groups from histones. As a result, chromatin remains in a relaxed state, allowing for increased gene transcription .
Biochemical Pathways
The inhibition of HDACs 1 and 3 by 2-Amino-4-hydroxybenzamide affects the gene silencing pathway. Specifically, it reverses the silencing of the FXN gene, which encodes the essential mitochondrial protein frataxin . This reversal is achieved by preventing the formation of heterochromatin, a tightly packed form of DNA that is transcriptionally inactive .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-4-hydroxybenzamide include high gastrointestinal absorption and low lipophilicity, as indicated by its Log Po/w values . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular effect of 2-Amino-4-hydroxybenzamide’s action is the increased transcription of the FXN gene . On a cellular level, this leads to an increase in the production of the frataxin protein, which is essential for mitochondrial function . This could potentially have therapeutic implications for conditions such as Friedreich’s ataxia, a neurodegenerative disorder caused by reduced levels of frataxin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-hydroxybenzamide. For instance, the compound’s stability can be affected by factors such as temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in the environment, such as other drugs or metabolites .
properties
IUPAC Name |
2-amino-4-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKEDYLVISGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608182 | |
Record name | 2-Amino-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxybenzamide | |
CAS RN |
82049-00-1 | |
Record name | 2-Amino-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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